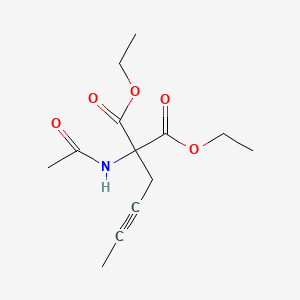![molecular formula C25H21N3O2S B2666658 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-58-0](/img/structure/B2666658.png)
4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamides are a class of compounds containing a benzoyl group attached to an amide group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides typically consists of a benzene ring attached to a CONH2 group . The exact structure can vary depending on the specific benzamide compound.Physical And Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, they generally have high melting points and are usually soluble in organic solvents .Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole-benzamide exhibit significant anticancer activities. For instance, a study by Ravinaik et al. (2021) demonstrated that certain substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, with some derivatives exhibiting higher activities than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Similarly, Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which demonstrated promising anticancer activity against several human cancer cell lines (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Carbonic Anhydrase Inhibition
Compounds related to 4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been investigated for their carbonic anhydrase inhibitory properties. Büyükkıdan et al. (2013) synthesized metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, demonstrating powerful inhibitory effects against human carbonic anhydrase isoenzymes hCA-I and hCA-II, indicating their potential in treating conditions related to carbonic anhydrase activity (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Antimicrobial Activity
The antimicrobial potential of thiadiazole-benzamide derivatives has also been explored. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, showing significant antimicrobial activity against various bacterial and fungal strains, indicating their utility in developing new antimicrobial agents (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).
Material Science Applications
In material science, derivatives of thiadiazole-benzamides have been employed in the development of photovoltaic materials and bioactive compounds for liposome systems. Zhou et al. (2010) investigated donor-acceptor polymers incorporating alkylated dithienylbenzothiadiazole, demonstrating their effectiveness in bulk heterojunction solar cells, showing the impact of alkyl chain positioning on the properties of polymers (Zhou, Yang, Xiao, Liu, & You, 2010). Kluczyk et al. (2016) studied the molecular organization of dipalmitoylphosphatidylcholine bilayers containing bioactive thiadiazole derivatives, highlighting their interaction with lipid membranes and potential applications in drug delivery systems (Kluczyk, Matwijczuk, Górecki, Karpińska, Szymanek, Niewiadomy, & Gagoś, 2016).
properties
IUPAC Name |
4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2S/c1-15-13-16(2)21(17(3)14-15)24-27-28-25(31-24)26-23(30)20-11-9-19(10-12-20)22(29)18-7-5-4-6-8-18/h4-14H,1-3H3,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZWOODDBJACPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)



![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2666579.png)
![2-{[6,8-dimethyl-2-(3-methylphenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2666582.png)
![(E)-4-(Dimethylamino)-N-[[6-[2-(2-hydroxyethyl)piperidin-1-yl]pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2666585.png)

![(1E)-N-(2-nitroanilino)-2-oxo-2-[(2E)-2-(6,6,6-trifluoro-5-oxohexan-3-ylidene)hydrazinyl]ethanimidoyl cyanide](/img/structure/B2666590.png)
![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)

![N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2666595.png)

